3-({[4-(Dimethylamino)phenyl]carbonyl}amino)-4-methoxybenzamide
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Overview
Description
3-{[4-(dimethylamino)benzoyl]amino}-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group attached to a benzoyl moiety, which is further linked to a methoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(dimethylamino)benzoyl]amino}-4-methoxybenzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with 4-methoxybenzoyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems for purification and isolation of the product can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(dimethylamino)benzoyl]amino}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-{[4-(dimethylamino)benzoyl]amino}-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-{[4-(dimethylamino)benzoyl]amino}-4-methoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)benzoic acid
- 4-(dimethylamino)benzylamine
- 4-(dimethylamino)benzaldehyde
Uniqueness
3-{[4-(dimethylamino)benzoyl]amino}-4-methoxybenzamide is unique due to the presence of both the dimethylamino and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
3-[[4-(dimethylamino)benzoyl]amino]-4-methoxybenzamide |
InChI |
InChI=1S/C17H19N3O3/c1-20(2)13-7-4-11(5-8-13)17(22)19-14-10-12(16(18)21)6-9-15(14)23-3/h4-10H,1-3H3,(H2,18,21)(H,19,22) |
InChI Key |
IQJTZTUELLFDGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)N)OC |
Origin of Product |
United States |
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